

A Technical Deep Dive into BioNTech's Individualized Cancer Therapies

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BioNTech has emerged as a formidable force in oncology, pioneering individualized therapies that leverage the patient's own immune system to fight cancer. This guide provides a detailed exploration of two of their core platforms: the individualized neoantigen-specific immunotherapy (iNeST), autogene cevumeran, and the chimeric antigen receptor (CAR) T-cell therapy, BNT211. We will delve into the experimental protocols, present clinical data in a structured format, and visualize the intricate workflows and biological pathways that underpin these innovative treatments.

iNeST Platform: Autogene Cevumeran (BNT122)

The iNeST (Individualized Neoantigen Specific Immunotherapy) platform is designed to create a custom-tailored mRNA vaccine for each patient. The lead candidate, autogene cevumeran, targets a unique spectrum of neoantigens present on the patient's tumor, aiming to induce a potent and precise anti-tumor T-cell response.[1][2] This approach is being jointly developed with Genentech, a member of the Roche Group.[3]

Experimental Protocols & Methodology

The production of a personalized iNeST vaccine is a multi-step process that demands speed and precision, with a targeted end-to-end manufacturing cycle of six weeks or less.[4]

1.1. Neoantigen Identification and Selection:

- **Tumor and Normal Tissue Biopsy:** The process begins with the acquisition of a patient's tumor tissue and a matched normal blood sample.[\[5\]](#)
- **Next-Generation Sequencing (NGS):** DNA and RNA are extracted from both samples. Whole-exome sequencing is performed on both the tumor and normal DNA to identify somatic mutations unique to the cancer cells. RNA sequencing of the tumor tissue is used to confirm that these mutations are expressed.[\[2\]](#)
- **Bioinformatic Neoantigen Prediction:** A proprietary computational pipeline analyzes the sequencing data.[\[5\]](#) This pipeline identifies non-synonymous mutations and predicts which of the resulting altered peptides (neoantigens) are likely to bind to the patient's specific Major Histocompatibility Complex (MHC) class I and class II molecules with high affinity, making them visible to the immune system.[\[6\]](#)
- **Candidate Selection:** From a potentially large number of mutations, up to 20 of the most immunogenic neoantigen candidates are selected for inclusion in the vaccine.[\[3\]](#)[\[5\]](#) The selection algorithm prioritizes neoantigens with the highest likelihood of inducing a robust T-cell response.

1.2. mRNA Vaccine Manufacturing:

- **mRNA Synthesis:** The selected neoantigen sequences are encoded into one or two molecules of optimized uridine mRNA (uRNA).[\[5\]](#)[\[7\]](#) This uRNA is produced via in-vitro transcription from a DNA template. The use of uridine-containing mRNA is designed to enhance the immunostimulatory effect of the vaccine.[\[7\]](#)
- **RNA-Lipoplex (RNA-LPX) Formulation:** The synthesized mRNA is encapsulated within BioNTech's proprietary RNA-lipoplex delivery formulation.[\[2\]](#) This involves combining the negatively charged mRNA with a mixture of cationic and other lipids to form nanoparticles.[\[1\]](#)[\[8\]](#) This formulation is designed to protect the mRNA from degradation, enhance its stability, and specifically target dendritic cells (DCs) and other antigen-presenting cells (APCs) in lymphoid organs following intravenous administration.[\[7\]](#)[\[8\]](#)
- **Quality Control and Release:** The final product undergoes rigorous quality control for purity, integrity, and sterility before being released for patient administration under Good Manufacturing Practice (GMP) conditions.[\[2\]](#)

1.3. Immune Response Monitoring:

- **T-cell Response Assays:** The primary method for assessing the vaccine's efficacy is the enzyme-linked immunosorbent spot (ELISpot) assay, which measures the frequency of neoantigen-specific T-cells that secrete interferon-gamma (IFN γ) upon stimulation.^{[9][10]} This allows for the detection of rare, antigen-specific T-cells.^[10]
- **Flow Cytometry:** This technique is used for a more in-depth characterization of the induced T-cell populations, identifying them as CD4+ or CD8+ and assessing their activation and memory phenotypes.

Quantitative Data from Clinical Trials

The following tables summarize key data from the investigator-initiated Phase 1 clinical trial of autogene cevumeran in patients with resected pancreatic ductal adenocarcinoma (PDAC).

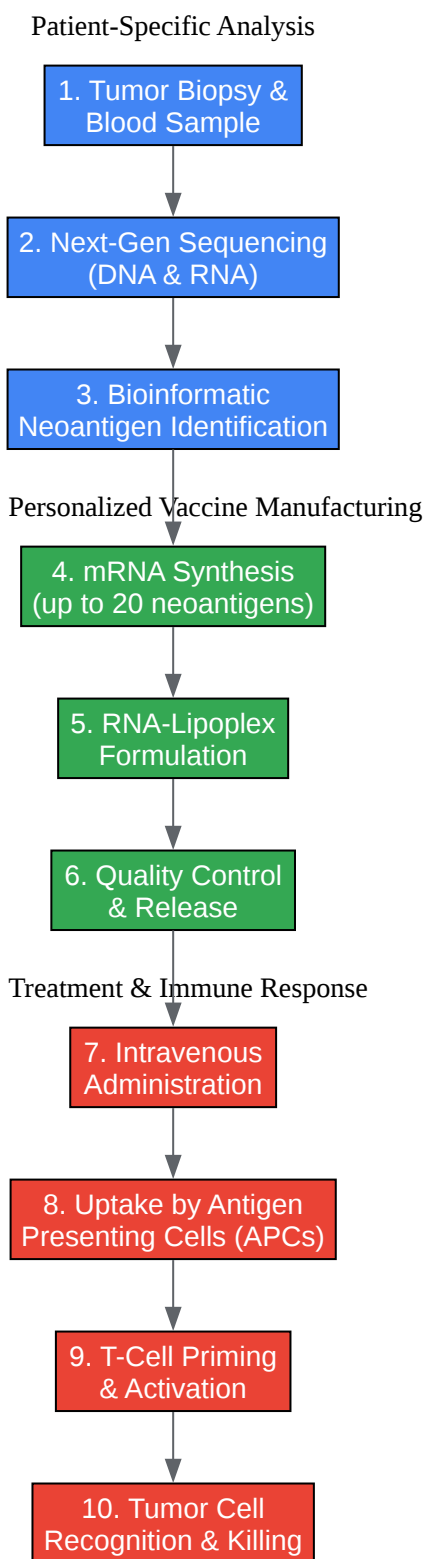
Table 1: Phase 1 Trial of Autogene Cevumeran in Resected PDAC (NCT04161755)

Parameter	Details
Indication	Resected Pancreatic Ductal Adenocarcinoma (PDAC)
Trial Design	Single-center, first-in-human, Phase 1
Treatment Regimen	Sequential combination: atezolizumab (anti-PD-L1), followed by autogene cevumeran, then mFOLFIRINOX chemotherapy. ^[11]
Number of Patients Treated	16 ^[11]
Primary Endpoint	Safety and tolerability ^[11]
Secondary Endpoints	Vaccine-induced neoantigen-specific T-cell responses, 18-month recurrence-free survival (RFS) ^[11]

Table 2: Immunological and Clinical Efficacy in Phase 1 PDAC Trial

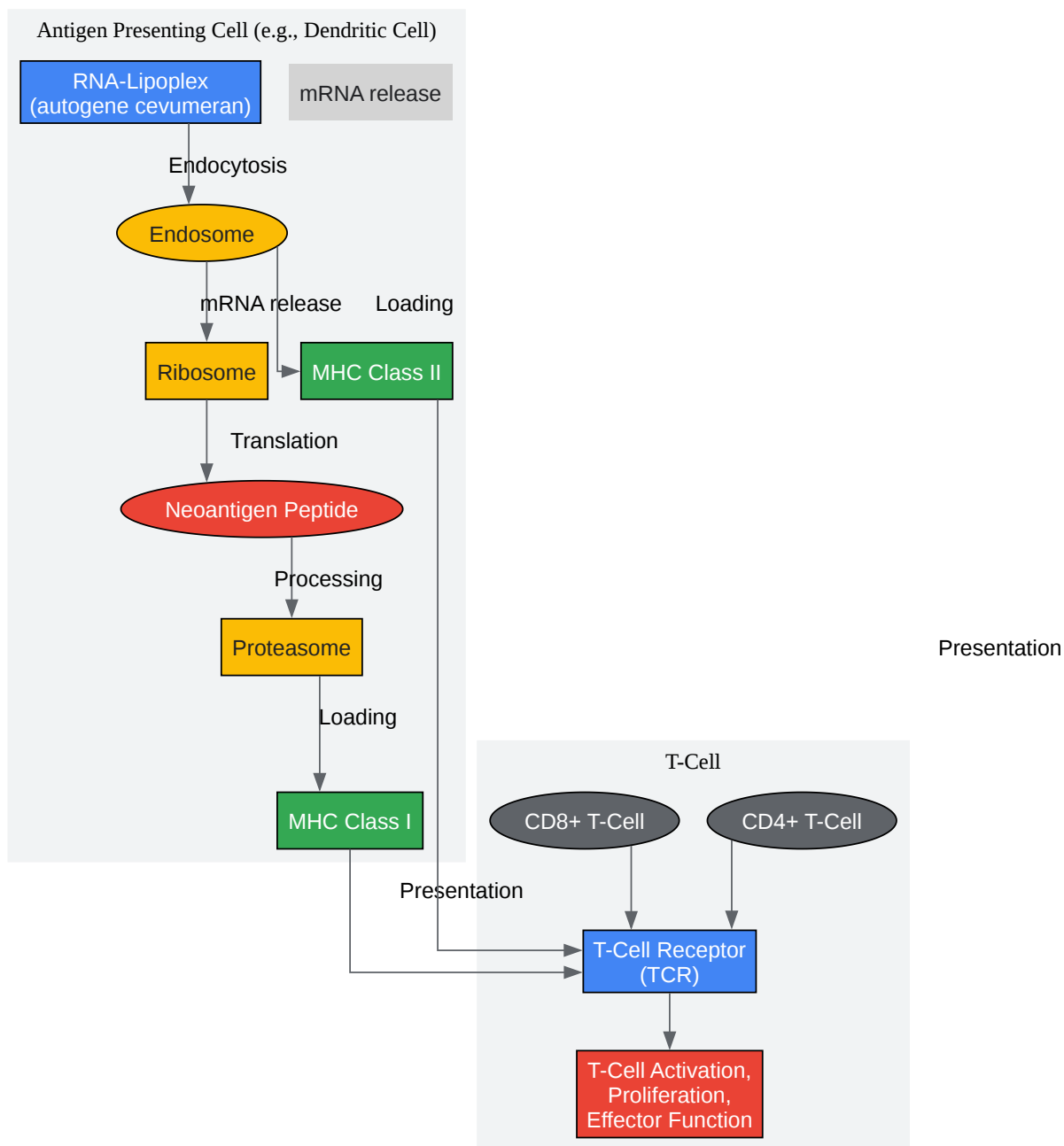
Metric	Result
Immunological Responders	8 out of 16 patients (50%) mounted a de novo, high-magnitude neoantigen-specific T-cell response. [11]
T-cell Persistence	Over 80% of vaccine-induced neoantigen-specific T-cells were detectable up to three years post-administration in responders.
Magnitude of T-cell Response	Vaccine-expanded T-cells constituted up to 10% of all circulating T-cells in the blood of responders. [11]
Median RFS (Responders)	Not reached at 18-month median follow-up. [11]
Median RFS (Non-Responders)	13.4 months. [11]
Statistical Significance	P = 0.003, favoring responders for longer RFS. [11]

Workflow and Signaling Pathway Diagrams



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Caption: Workflow for the iNeST personalized cancer vaccine.



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Caption: iNeST mechanism of action and signaling pathway.

CAR-T Platform: BNT211

BioNTech's BNT211 is a CAR-T cell therapy targeting Claudin-6 (CLDN6), an oncofetal antigen that is highly expressed in various solid tumors like ovarian, testicular, and endometrial cancer, but is largely absent in healthy adult tissues.[\[12\]](#)[\[13\]](#) A key innovation of this platform is its combination with a CAR-T Cell Amplifying RNA Vaccine (CARVac), an mRNA vaccine that encodes for the target antigen (CLDN6) to boost the expansion and persistence of the CAR-T cells in vivo.[\[12\]](#)[\[14\]](#)

Experimental Protocols & Methodology

2.1. CAR-T Cell Manufacturing:

- **Apheresis:** The process starts with collecting T-cells from the patient's blood via a standard procedure called leukapheresis.[\[15\]](#)
- **T-Cell Transduction:** The patient's T-cells are genetically modified to express a chimeric antigen receptor (CAR) that specifically recognizes CLDN6. The CAR construct is of the second generation, incorporating a 4-1BB co-stimulatory domain and a CD3 ζ signaling domain to enhance T-cell activation and persistence.[\[16\]](#) This modification has historically been done using viral vectors, though BioNTech is moving towards virus-free gene editing methods.[\[17\]](#)
- **Automated Expansion:** The engineered CAR-T cells are then expanded to a therapeutic dose. BioNTech has implemented a more automated, robust, and scalable manufacturing process to increase the potency and number of patient products that can be manufactured.[\[12\]](#)[\[15\]](#)[\[17\]](#)
- **Cryopreservation and Administration:** After expansion and quality control, the BNT211 product is cryopreserved and shipped to the clinical site. Following lymphodepleting chemotherapy, the CAR-T cells are infused back into the patient.[\[15\]](#)

2.2. CARVac Administration:

- **Boosting CAR-T cells:** To enhance the persistence and activity of the infused CAR-T cells, patients may also receive CARVac.[\[12\]](#) This is an RNA-lipoplex vaccine, similar to the iNeST platform, but it encodes the CLDN6 antigen.[\[14\]](#) When administered, the mRNA is taken up

by APCs, which then present the CLDN6 antigen on their surface, providing a potent stimulatory signal to the BNT211 CAR-T cells, driving their proliferation.[\[14\]](#)

Quantitative Data from Clinical Trials

The following tables summarize key data from the Phase 1/2 trial of BNT211 in patients with CLDN6-positive solid tumors.

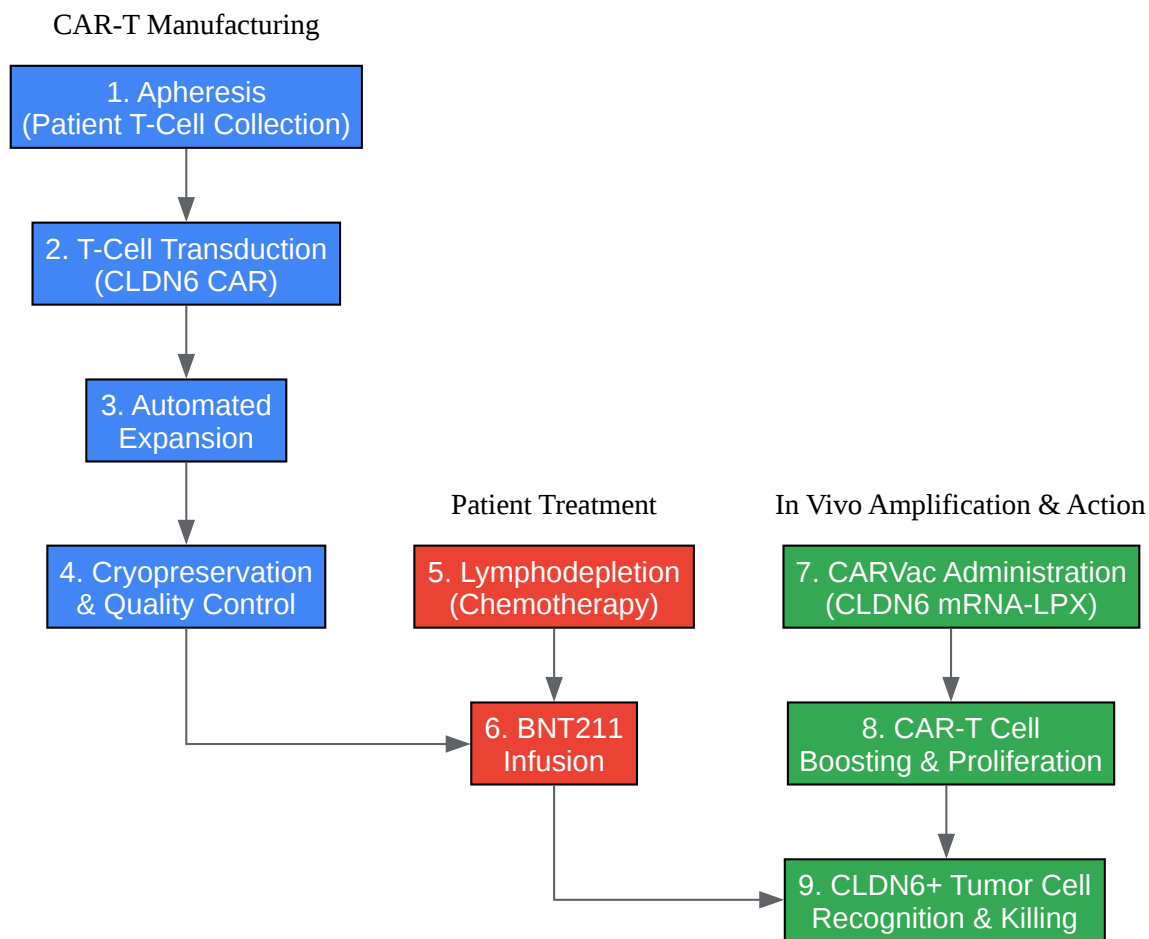
Table 3: Phase 1/2 Trial of BNT211 in CLDN6+ Solid Tumors (NCT04503278)

Parameter	Details
Indication	Relapsed/Refractory CLDN6-Positive Advanced Solid Tumors (e.g., ovarian, sarcoma, testicular, endometrial, gastric cancer) [12] [18]
Trial Design	First-in-human, open-label, multicenter, Phase 1/2a dose-escalation trial [18]
Treatment Arms	BNT211 (CAR-T) alone or in combination with CLDN6 CARVac [12]
Dose Levels Tested	Four dose levels of BNT211 were evaluated [12]
Primary Endpoints	Safety, tolerability, maximum tolerated dose (MTD) [16]

Table 4: Clinical Efficacy and Safety in Phase 1/2 BNT211 Trial

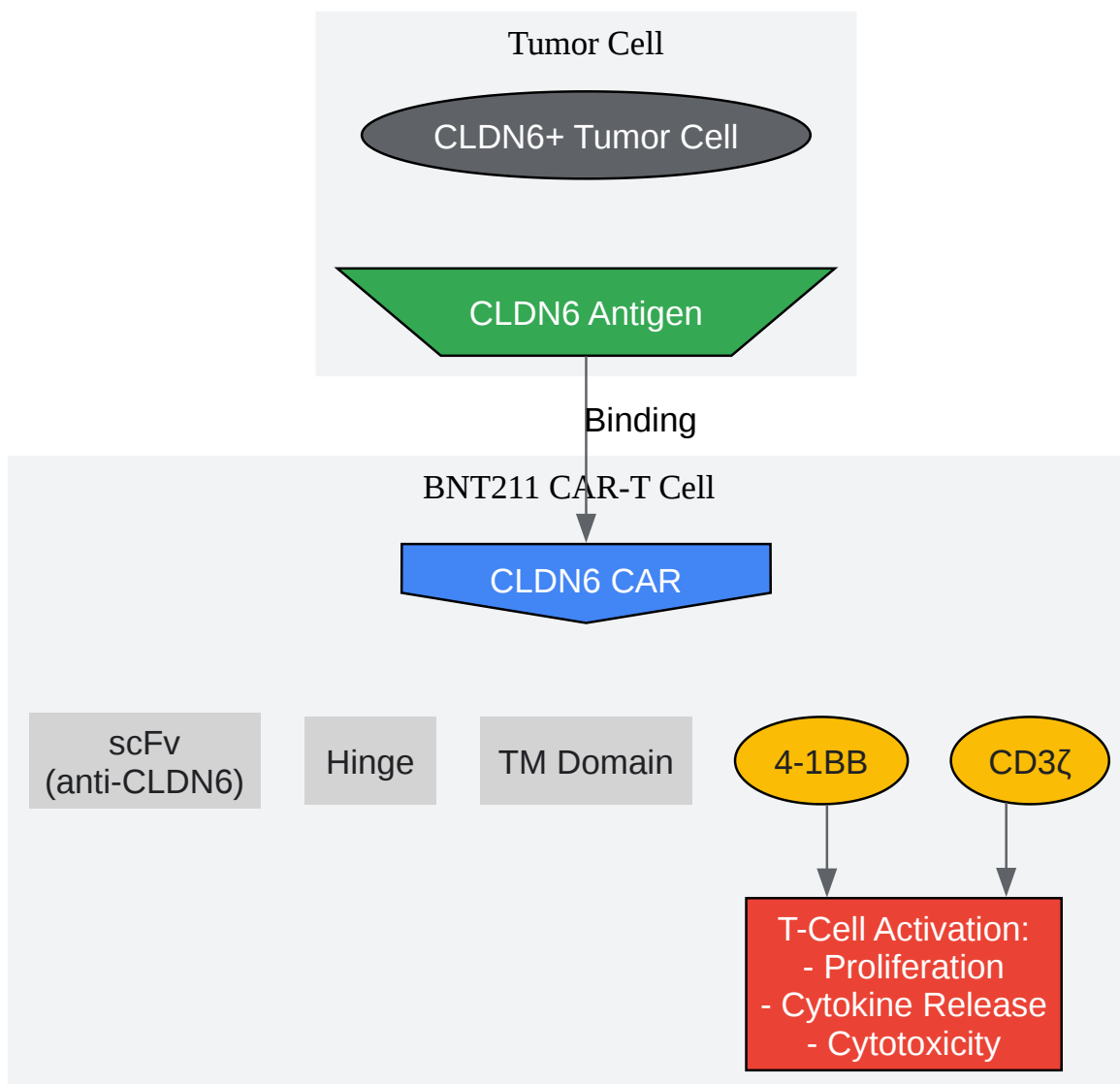
Metric	Result
Overall Response Rate (ORR)	45% in 38 of 44 evaluable patients[12]
Disease Control Rate (DCR)	74% in 38 of 44 evaluable patients[12]
ORR at Dose Level 2 (with/without CARVac)	59% in 27 patients (13 partial responses)[12]
DCR at Dose Level 2 (with/without CARVac)	95% in 27 patients[12]
Key Adverse Events	Cytokine Release Syndrome (CRS) was observed, predominantly Grade 1 or 2.[12][19] Cytopenia was also reported.[19]

Workflow and Signaling Pathway Diagrams



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Caption: Workflow for BNT211 CAR-T therapy with CARVac boost.



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Caption: BNT211 CAR construct and signaling mechanism.

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References

- 1. BioNTech SE Patents RNA Lipoplex Particles for Targeted Delivery [pharmaceutical-technology.com]
- 2. BioNTech Expands Late-Stage Clinical Oncology Portfolio with Initiation of further Phase 2 Trial with mRNA-based Individualized Neoantigen Specific Immunotherapy in New Cancer Indication - BioSpace [biospace.com]
- 3. The Chimeric Antigen Receptor T Cell Target Claudin 6 Is a Marker for Early Organ-Specific Epithelial Progenitors and Is Expressed in Some Pediatric Solid Tumor Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Autogene cevumeran with or without atezolizumab in advanced solid tumors: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. BioNTech: mRNA platforms [biontech.com]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. investors.biontech.de [investors.biontech.de]
- 10. mabtech.com [mabtech.com]
- 11. Personalized RNA neoantigen vaccines stimulate T cells in pancreatic cancer – Computational Oncology [componcmask.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Claudin 6 is a suitable target for CAR T-cell therapy in atypical teratoid/rhabdoid brain tumors and other pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Science: RNA Vaccine makes claudin-CAR-T cells more effective against solid tumors – Creative Biolabs Vaccine Blog [creative-biolabs.com]
- 15. biontech.com [biontech.com]
- 16. CLDN6-specific CAR-T cells plus amplifying RNA vaccine in relapsed or refractory solid tumors: the phase 1 BNT211-01 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercepharma.com [fiercepharma.com]
- 18. Lipid-based RNA formulations suitable for therapy - CarboHyde [carbohyde.com]
- 19. CarVAC and BNT211-01 Preliminary Results [rootsanalysis.com]
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